1-Bromo-2-(chloromethyl)-3-methoxybenzene

Regioselective synthesis Aryl halide reactivity Ortho-substituent effects

1-Bromo-2-(chloromethyl)-3-methoxybenzene (CAS 93710-53-3) is a polysubstituted aromatic compound with the molecular formula C8H8BrClO, a molecular weight of 235.51 g/mol, and exact mass 233.945 Da. It is also designated as 2-Bromo-6-methoxybenzyl chloride.

Molecular Formula C8H8BrClO
Molecular Weight 235.50 g/mol
CAS No. 93710-53-3
Cat. No. B15382421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(chloromethyl)-3-methoxybenzene
CAS93710-53-3
Molecular FormulaC8H8BrClO
Molecular Weight235.50 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)Br)CCl
InChIInChI=1S/C8H8BrClO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,5H2,1H3
InChIKeyQYEVQNIBCIPCFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-(chloromethyl)-3-methoxybenzene (CAS 93710-53-3): Procurement-Focused Identification and Physical Profile


1-Bromo-2-(chloromethyl)-3-methoxybenzene (CAS 93710-53-3) is a polysubstituted aromatic compound with the molecular formula C8H8BrClO, a molecular weight of 235.51 g/mol, and exact mass 233.945 Da . It is also designated as 2-Bromo-6-methoxybenzyl chloride . The compound presents as a colorless to pale yellow liquid with a characteristic odor, exhibiting a calculated LogP of 3.1965 and polar surface area (PSA) of 9.23 Ų . Commercial material is generally supplied at ≥95% purity .

Why 1-Bromo-2-(chloromethyl)-3-methoxybenzene (CAS 93710-53-3) Cannot Be Arbitrarily Substituted by Isomeric Analogs


Despite sharing the identical molecular formula C8H8BrClO and molecular weight (235.51 g/mol) with numerous regioisomers and structural analogs [1], substitution of 1-bromo-2-(chloromethyl)-3-methoxybenzene with a generic in-class compound introduces unacceptable synthetic risk. The precise 1,2,3-substitution pattern on the benzene ring dictates the electronic environment and steric accessibility of the reactive bromo and chloromethyl sites, directly governing regioselectivity in downstream cross-coupling, nucleophilic substitution, and heterocycle formation reactions . Furthermore, differences in physical state (e.g., liquid versus crystalline solid) and solubility profiles among isomers necessitate distinct handling, purification, and solvent selection protocols. While many isomers serve as general intermediates, the specific ortho/ortho′ arrangement of substituents in CAS 93710-53-3 confers a unique reactive geometry not recapitulated by para- or meta-substituted analogs, thereby affecting yield, purity profile, and the feasibility of specific reaction sequences.

Quantitative Differential Evidence: 1-Bromo-2-(chloromethyl)-3-methoxybenzene (CAS 93710-53-3) Versus Comparator Analogs


Positional Isomer Comparison: Electronic and Steric Differentiation of the 1,2,3-Substitution Pattern

The substitution pattern defines the reactivity profile of the aryl bromide and benzyl chloride. In the target compound (1-bromo-2-(chloromethyl)-3-methoxybenzene), the methoxy group is situated ortho to the chloromethyl group and meta to the bromine atom . This contrasts with comparators such as 4-(bromomethyl)-1-chloro-2-methoxybenzene (CAS 103347-14-4) where the bromine is on the side chain and the chloro group is directly on the aromatic ring, or 1-(bromomethyl)-2-chloro-3-methoxybenzene (CAS 354138-68-4) where the halogen positions are reversed [1]. The unique juxtaposition of substituents in CAS 93710-53-3 creates a distinct electronic distribution that governs nucleophilic attack trajectories and oxidative addition rates in metal-catalyzed transformations .

Regioselective synthesis Aryl halide reactivity Ortho-substituent effects

Reactive Site Differentiation: Aryl Bromide Versus Benzyl Chloride Reactivity Comparison

The compound possesses two distinct electrophilic centers: an aromatic bromine atom and a benzylic chloromethyl group . In contrast to analogs where the halogen types are reversed (e.g., 1-(bromomethyl)-2-chloro-3-methoxybenzene, CAS 354138-68-4 [1]), the reactivity order and selectivity differ. Aromatic bromides (aryl-Br) are more reactive in palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) than aromatic chlorides, but less reactive than benzylic bromides in SN2 displacements . Conversely, benzylic chlorides (ArCH2Cl) are less reactive toward nucleophiles than benzylic bromides, offering a wider operational window for selective manipulation [2]. Therefore, the target compound provides a balanced dual reactivity profile where the aryl bromide is the primary site for metal-catalyzed C-C bond formation, and the benzyl chloride serves as a handle for subsequent nucleophilic substitution or oxidation.

Orthogonal reactivity Sequential functionalization Benzyl halide

Solubility and Physical State Differentiation: Liquid Handling Versus Crystalline Solid Analogs

1-Bromo-2-(chloromethyl)-3-methoxybenzene is a liquid at ambient temperature , a property that distinguishes it from several close positional isomers that exist as crystalline solids. For instance, 4-(bromomethyl)-1-chloro-2-methoxybenzene (CAS 103347-14-4) is a crystalline solid , and 1-(bromomethyl)-3-chloro-5-methoxybenzene (CAS 885270-32-6) is also a crystalline solid [1]. The target compound demonstrates good solubility in organic solvents . The liquid physical state facilitates straightforward transfer, precise volumetric dispensing, and potentially simplified purification via distillation rather than recrystallization, which is particularly advantageous in automated synthesis platforms and large-scale batch processing.

Solubility profile Physical state Process chemistry

Lipophilicity and Chromatographic Behavior: LogP Comparison with Isomeric Analogs

The calculated partition coefficient (LogP) for 1-bromo-2-(chloromethyl)-3-methoxybenzene is 3.1965 [1], indicating moderate lipophilicity. This physicochemical parameter is a primary determinant of chromatographic retention time and biological membrane permeability. Differences in LogP among structural isomers, even when they share the same molecular formula, translate directly into different separation behaviors and potential bioavailability if the compound or its derivatives are intended for agrochemical or pharmaceutical screening libraries. The relatively low polar surface area (PSA) of 9.23 Ų [1] further underscores its lipophilic nature, consistent with good organic solvent solubility but limited aqueous miscibility.

Lipophilicity LogP Chromatographic retention

Targeted Application Scenarios for 1-Bromo-2-(chloromethyl)-3-methoxybenzene (CAS 93710-53-3) Based on Differential Evidence


Synthesis of Ortho-Substituted Biaryl and Heterocyclic Scaffolds

Given the ortho relationship between the bromine and chloromethyl groups, this compound is well-suited for the construction of sterically congested ortho-substituted biaryl and fused heterocyclic systems. The specific 1,2,3-substitution pattern dictates the geometry of cyclization reactions (e.g., intramolecular Heck or Ullmann-type couplings), enabling the formation of benzoxepines, benzofurans, or benzothiophenes with defined regiochemistry . This geometry is not accessible when starting from para- or meta-substituted isomers, making CAS 93710-53-3 the appropriate procurement choice for such targets.

Automated Parallel Synthesis and High-Throughput Experimentation Workflows

The physical state of 1-bromo-2-(chloromethyl)-3-methoxybenzene as a liquid facilitates its integration into automated liquid handling systems commonly used in high-throughput parallel synthesis . Unlike crystalline solids that require weighing and dissolution (introducing weighing errors and potential solvent compatibility issues), this liquid building block can be accurately dispensed via syringe or automated pipette, ensuring reproducible stoichiometry across dozens to hundreds of parallel reactions. This logistical advantage reduces workflow bottlenecks in medicinal chemistry lead optimization programs.

Synthesis of Agrochemical Intermediates Requiring Orthogonal Halogen Reactivity

The distinct reactivity of the aryl bromide and benzyl chloride moieties supports a sequential functionalization strategy valuable in the preparation of complex agrochemical intermediates . The aryl bromide can be exploited in a first-stage cross-coupling to introduce an aryl or heteroaryl group, while the relatively stable benzyl chloride remains intact for subsequent nucleophilic displacement (e.g., with amines, thiols, or alkoxides) [1]. This orthogonal reactivity profile reduces step count and minimizes protecting group manipulations compared to using a dibromo or dichloro analog.

Synthesis of Substituted Benzylamine Pharmacophores

The chloromethyl group provides a convenient entry point to benzylamine derivatives, a privileged motif in numerous pharmaceuticals targeting central nervous system disorders and cardiovascular disease. Nucleophilic substitution of the benzyl chloride with primary or secondary amines yields 1-bromo-2-(aminomethyl)-3-methoxybenzene intermediates, where the aryl bromide remains available for further diversification via cross-coupling or lithium-halogen exchange. The liquid handling properties and well-defined lipophilicity (LogP ~3.2) facilitate predictable extraction and purification of the resulting amine products.

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